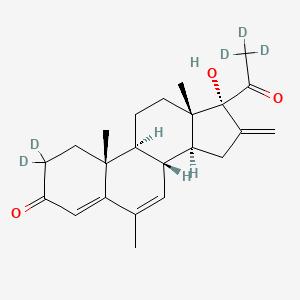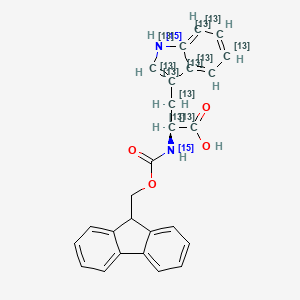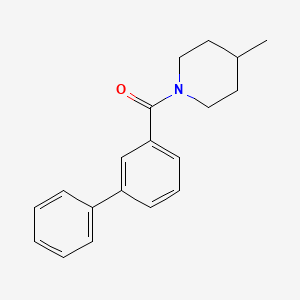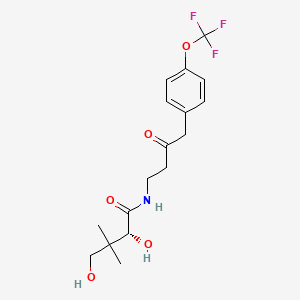![molecular formula C22H32N2OS2 B12407104 [2-[7-(Dimethylamino)heptylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone](/img/structure/B12407104.png)
[2-[7-(Dimethylamino)heptylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-[7-(Dimethylamino)heptylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dimethylamino group, a heptylsulfanyl chain, a pyridinyl ring, and a thiophenylmethanone moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-[7-(Dimethylamino)heptylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone involves multiple steps, including the formation of the pyridinyl and thiophenylmethanone rings, followed by the introduction of the dimethylamino and heptylsulfanyl groups. Common synthetic routes may involve:
Formation of Pyridinyl Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Thiophenylmethanone Moiety: This step may involve the use of thiophene derivatives and ketone formation reactions.
Attachment of Dimethylamino and Heptylsulfanyl Groups: These groups can be introduced through nucleophilic substitution reactions using suitable reagents.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
化学反应分析
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the heptylsulfanyl group.
Reduction: Reduction reactions could target the ketone group in the thiophenylmethanone moiety.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the pyridinyl ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under mild to moderate conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
Catalysis: The compound’s unique structure may make it a candidate for use as a catalyst in organic reactions.
Material Science:
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Cell Signaling:
Medicine:
Drug Development: The compound’s structure suggests potential as a lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Possible use in the treatment of diseases related to its mechanism of action.
Industry:
Chemical Manufacturing: Use in the synthesis of other complex organic molecules.
Pharmaceutical Industry:
作用机制
The mechanism of action of [2-[7-(Dimethylamino)heptylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways. For example, it could inhibit a key enzyme in a metabolic pathway, leading to changes in cellular function.
相似化合物的比较
2-[2-(Dimethylamino)ethoxy]ethanol: This compound also contains a dimethylamino group and exhibits similar basic properties.
Bromomethyl methyl ether: Another compound with a similar functional group, used in various chemical reactions.
Uniqueness:
Structural Complexity: The combination of the pyridinyl, thiophenylmethanone, and heptylsulfanyl groups makes it unique.
Its diverse applications in chemistry, biology, and medicine set it apart from simpler compounds.
属性
分子式 |
C22H32N2OS2 |
|---|---|
分子量 |
404.6 g/mol |
IUPAC 名称 |
[2-[7-(dimethylamino)heptylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C22H32N2OS2/c1-17(2)19-13-12-18(21(25)20-11-10-16-26-20)22(23-19)27-15-9-7-5-6-8-14-24(3)4/h10-13,16-17H,5-9,14-15H2,1-4H3 |
InChI 键 |
GIXYZTSUAFPXJL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=NC(=C(C=C1)C(=O)C2=CC=CS2)SCCCCCCCN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![[(2R,4S,5R)-3,4-diacetyloxy-5-(6-chloro-2-iodopurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12407091.png)

![N-[(2R,4S)-5-hydrazinyl-1-(4-hydroxyphenyl)-4-methyl-5-oxopentan-2-yl]-2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxamide](/img/structure/B12407095.png)
